molecular formula C47H70O23 B3283958 Deoxytrillenoside A CAS No. 77658-50-5

Deoxytrillenoside A

Cat. No.: B3283958
CAS No.: 77658-50-5
M. Wt: 1003 g/mol
InChI Key: DTEXDRWNOZAWNZ-TVBPKDTLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxytrillenoside A is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the roots and rhizomes of Trillium tschonoskii Maxim using methanol elution . The extraction process involves several steps, including polyamide, silica gel, RP-C18, and Sephadex LH-20 column chromatography, followed by high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Deoxytrillenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds in this compound, releasing the sugar moieties and the aglycone part of the molecule.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

    Glycosylation: Glycosylation reactions involve attaching sugar moieties to the aglycone part of this compound using glycosyl donors and catalysts like Lewis acids.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities and potential therapeutic uses.

Scientific Research Applications

Properties

IUPAC Name

(1R,3'S,4R,4'R,5'S,6S,7S,8R,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3',4',16-trihydroxy-5',7,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2(9),18-diene-6,2'-oxane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O23/c1-16-11-64-47(39(58)29(16)52)17(2)27-22-7-8-23-21(28(22)32(55)36(27)70-47)6-5-19-9-20(49)10-26(45(19,23)4)66-43-38(35(25(51)13-62-43)67-41-33(56)31(54)24(50)12-61-41)69-42-34(57)37(30(53)18(3)65-42)68-44-40(59)46(60,14-48)15-63-44/h5,16-18,20-21,23-27,29-31,33-44,48-54,56-60H,6-15H2,1-4H3/t16-,17-,18-,20+,21+,23-,24+,25-,26+,27+,29+,30-,31-,33+,34+,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEXDRWNOZAWNZ-TVBPKDTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(C(C3C(O2)C(=O)C4=C3CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)OC2C(C(CO2)(CO)O)O)O)C)C)C(C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@]2([C@H]([C@H]3[C@@H](O2)C(=O)C4=C3CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O[C@H]2[C@@H]([C@](CO2)(CO)O)O)O)C)C)[C@H]([C@@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098528
Record name (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1003.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77658-50-5
Record name (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77658-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1β,3β,23S,24R,25S)-1-[(O-D-Apio-β-D-furanosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-α-L-arabinopyranosyl)oxy]-3,23,24-trihydroxy-18-norspirosta-5,13-dien-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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